2,5-Dimethylphenyl 4-nitrophenyl carbonate
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Overview
Description
2,5-Dimethylphenyl 4-nitrophenyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of two aromatic rings, one substituted with two methyl groups at the 2 and 5 positions, and the other with a nitro group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylphenyl 4-nitrophenyl carbonate typically involves the reaction of 2,5-dimethylphenol with 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylphenyl 4-nitrophenyl carbonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group on the aromatic ring can be displaced by nucleophiles, such as amines or thiols, leading to the formation of substituted products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Hydrolysis: The carbonate group can be hydrolyzed in the presence of water and a base, resulting in the formation of 2,5-dimethylphenol and 4-nitrophenol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at room temperature or slightly elevated temperatures.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used. The reactions are usually conducted in an inert atmosphere to prevent oxidation.
Hydrolysis: Water and a base, such as sodium hydroxide or potassium hydroxide, are used. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted products, such as 2,5-dimethylphenyl amine or 2,5-dimethylphenyl thiol.
Reduction: 2,5-Dimethylphenyl 4-aminophenyl carbonate.
Hydrolysis: 2,5-Dimethylphenol and 4-nitrophenol.
Scientific Research Applications
2,5-Dimethylphenyl 4-nitrophenyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the preparation of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicinal Chemistry: It is investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.
Mechanism of Action
The mechanism of action of 2,5-Dimethylphenyl 4-nitrophenyl carbonate depends on the specific application. In nucleophilic substitution reactions, the nitro group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In reduction reactions, the nitro group is reduced to an amino group, which can participate in further chemical reactions. The carbonate group can be hydrolyzed to release the corresponding phenols, which can then undergo additional transformations.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylphenyl 4-chlorophenyl carbonate: Similar structure but with a chlorine atom instead of a nitro group.
2,5-Dimethylphenyl 4-methylphenyl carbonate: Similar structure but with a methyl group instead of a nitro group.
2,5-Dimethylphenyl 4-hydroxyphenyl carbonate: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
2,5-Dimethylphenyl 4-nitrophenyl carbonate is unique due to the presence of the nitro group, which imparts specific reactivity and properties. The nitro group can participate in various chemical reactions, such as reduction and nucleophilic substitution, making this compound versatile for different applications. Additionally, the nitro group can influence the electronic properties of the aromatic ring, affecting the compound’s reactivity and stability.
Properties
CAS No. |
194867-02-2 |
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Molecular Formula |
C15H13NO5 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
(2,5-dimethylphenyl) (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C15H13NO5/c1-10-3-4-11(2)14(9-10)21-15(17)20-13-7-5-12(6-8-13)16(18)19/h3-9H,1-2H3 |
InChI Key |
RHDMTRDNAZPFHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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